(R)-3-Amino-4-phenylbutyric acid hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-amino-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTMGKGSJOPWJW-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647570 | |
| Record name | (3R)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145149-50-4 | |
| Record name | (3R)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-beta-Homophenylalanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of R-β-t-Boc-Amino-4-phenylbutyric Acid
The chiral precursor is synthesized via asymmetric hydrogenation of a β-keto ester using ruthenium-BINAP catalysts, achieving enantiomeric excess (ee) >99%. While specific details are omitted in public records, analogous protocols employ:
Acidic Deprotection
The Boc group is cleaved using HCl in ethyl acetate (2 M, 20°C, 4 h). Concentrating the solution induces crystallization of the hydrochloride salt.
Key Data :
-
Melting Point : 204.5–207.5°C (observed for related compound).
Comparative Analysis of Synthesis Methods
Optimization Strategies and Industrial Considerations
Temperature and pH Control
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-phenylbutyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.
Scientific Research Applications
Pharmacological Applications
1. Neuropsychotropic Effects
R-phenibut is primarily recognized for its neuropsychotropic properties. It acts as a GABA(B) receptor agonist, which contributes to its anxiolytic (anti-anxiety), nootropic (cognitive enhancement), and sedative effects. Research indicates that R-phenibut is significantly more potent than its S-enantiomer in various pharmacological tests. For instance, in studies involving rodent models, R-phenibut demonstrated twice the potency of racemic phenibut in reducing immobility time during forced swimming tests, highlighting its potential as an antidepressant and anxiolytic agent .
2. Treatment of Anxiety and Related Disorders
R-phenibut has been shown to effectively treat various psychiatric conditions such as anxiety disorders, post-traumatic stress disorder, depression, and insomnia. Its mechanism involves modulation of GABAergic transmission, which plays a crucial role in anxiety regulation. In clinical settings, it has been used to alleviate symptoms associated with alcoholism and stuttering .
Virology Applications
1. Hepatitis C Virus Replication Inhibition
Recent studies have explored the potential of R-phenibut in virology, particularly its ability to inhibit Hepatitis C virus (HCV) replication. Research indicated that 4-Phenylbutyric acid (a related compound) could suppress HCV replication without inducing cytotoxicity. This effect is believed to be mediated through the regulation of host gene expression, particularly hepcidin . The findings suggest that R-phenibut could be a candidate for further investigation in antiviral therapies.
Materials Science Applications
1. Enhancements in Solar Cell Technology
In materials science, R-phenibut has been utilized as an additive in perovskite solar cells. A study demonstrated that incorporating this compound improved the crystallinity and stability of the perovskite layer within solar cells. Specifically, the additive enhanced power conversion efficiency from 18.90% to 21.02% while stabilizing the device against operational degradation . This application highlights the versatility of R-phenibut beyond traditional pharmacological uses.
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Neuropharmacology | - Potent anxiolytic and antidepressant effects - Effective in treating anxiety disorders and insomnia - More potent than S-phenibut in pharmacological tests |
| Virology | - Inhibits HCV replication - Regulates host gene expression without cytotoxic effects |
| Materials Science | - Enhances performance of perovskite solar cells - Increases power conversion efficiency and device stability |
Case Studies
Case Study 1: Neuropharmacological Testing
A series of experiments conducted on rodents assessed the locomotor activity and antidepressant effects of R-phenibut. Results indicated a significant reduction in immobility time at doses as low as 100 mg/kg when administered intraperitoneally .
Case Study 2: Antiviral Research
In vitro studies demonstrated that treatment with 4-Phenylbutyric acid led to increased hepcidin expression levels in liver tissues of mice, suggesting a potential mechanism for HCV inhibition through modulation of immune responses .
Case Study 3: Solar Cell Performance
Research on organic-inorganic halide perovskite solar cells showed that adding R-phenibut improved the structural integrity and efficiency of the devices, providing insights into its multifunctional capabilities .
Mechanism of Action
The mechanism of action of ®-3-Amino-4-phenylbutyric acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a neurotransmitter analog, modulating the activity of neurotransmitter receptors in the brain. This modulation can influence various physiological processes, including mood regulation and cognitive function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations :
Stereochemistry : The (R)-enantiomer shows superior GABA-B receptor binding compared to the (S)-form, which has 10-fold lower affinity.
Substituent Effects: Electron-withdrawing groups (e.g., -CN in 4-cyanophenyl) enhance metabolic stability by reducing oxidative degradation. Halogenated derivatives (e.g., 2-chlorophenyl) increase lipophilicity (logP ~1.8 vs. Pentafluorophenyl substitution introduces steric and electronic effects, altering receptor interaction kinetics.
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Comparative Pharmacological Data
Key Findings :
- Phenibut HCl (β-phenyl-GABA), a structurally related compound, has a longer half-life but lower receptor selectivity compared to (R)-3-amino-4-phenylbutyric acid HCl.
- The 4-amino-3-phenylbutyric acid isomer (CAS 3060-41-1) exhibits weaker GABA-B activity, emphasizing the importance of amino group positioning.
Biological Activity
(R)-3-Amino-4-phenylbutyric acid hydrochloride, commonly known as phenibut, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). This compound has garnered attention due to its significant biological activities, particularly in the central nervous system (CNS). This article delves into its mechanisms of action, therapeutic applications, and associated case studies.
This compound primarily functions as a GABA receptor agonist , specifically targeting GABAB receptors. It also exhibits a notable affinity for the alpha-2-delta subunit of voltage-dependent calcium channels (VDCCs), which contributes to its analgesic properties. The binding affinities for these targets are crucial for its therapeutic effects:
| Receptor Type | Binding Affinity (Ki, μM) |
|---|---|
| GABAB | 39 ± 5 |
| α2–δ VDCC | 23 ± 6 |
This dual mechanism allows phenibut to modulate neurotransmitter signaling pathways effectively, leading to various physiological effects such as anxiolytic and nootropic actions .
Therapeutic Applications
Phenibut has been investigated for several therapeutic applications:
- Anxiety and Stress Relief : Due to its anxiolytic properties, phenibut is often used in clinical settings to manage anxiety disorders.
- Cognitive Enhancement : Some studies suggest that phenibut may enhance cognitive function and memory, making it popular among individuals seeking nootropic benefits.
- Sleep Disorders : Its sedative effects can aid in treating insomnia and other sleep-related issues.
- Pain Management : The analgesic properties attributed to its action on calcium channels have led to research into its use for chronic pain conditions .
Case Studies and Research Findings
Several studies have documented the effects of phenibut on various populations:
- Case Study on Anxiety Management : A clinical trial involving individuals with generalized anxiety disorder reported significant reductions in anxiety levels after administration of phenibut over a period of four weeks. Participants noted improvements in mood and overall well-being, with minimal side effects reported .
- Withdrawal Symptoms : In another study, patients who had developed tolerance to benzodiazepines were treated with phenibut as a tapering agent. Results indicated that phenibut effectively alleviated withdrawal symptoms without the risk of severe sedation or dependency .
- Neuroprotective Effects : Research has shown that phenibut may offer neuroprotective benefits in animal models of neurodegenerative diseases. Its ability to modulate GABAergic activity appears to play a role in protecting neurons from excitotoxic damage .
Safety and Side Effects
While phenibut is generally well-tolerated, there are concerns regarding its potential for abuse and dependence. Reports indicate that recreational use can lead to tolerance and withdrawal symptoms similar to those observed with benzodiazepines. Adverse effects may include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
